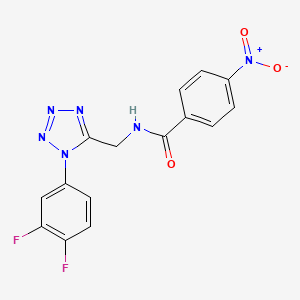
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, also known as MRS1477, is a selective agonist of the P2Y14 receptor. This receptor is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. MRS1477 has been the subject of scientific research due to its potential therapeutic applications in various diseases, including inflammatory bowel disease, cancer, and diabetes.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Nicotinic acid and its derivatives, including N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide, have been investigated for their anticancer properties. These compounds have shown promising results in the development of anticancer drugs due to their biological activities. Research has demonstrated that nicotinic acid derivatives can play a significant role in treating cancer, offering a wide variety of biological properties beneficial in anticancer drug development (Jain, Utreja, Kaur, & Jain, 2020).
Neuroprotective Effects
Studies have explored the neuroprotective effects of nicotinamide, a compound closely related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide. Nicotinamide has been investigated for its potential to preserve and enhance neurocognitive function, with evidence suggesting benefits against age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injury. The research underscores the non-toxic, cost-effective, and widely available nature of nicotinamide, making it a candidate for further studies in human supplemental use for neuroprotection (Rennie, Chen, Dhillon, Vardy, & Damian, 2015).
Metabolic and Epigenetic Regulation
Nicotinamide N-methyltransferase (NNMT), associated with nicotinamide metabolism, has been identified as a critical enzyme at the intersection of cellular metabolism and epigenetic regulation. It plays a significant role in various pathologies, including metabolic disorders and cancer. The enzyme's regulation of NAD metabolism and cell methylation balance is of particular interest, highlighting its potential as a target for pharmaceutical interventions in treating metabolic diseases and cancer (Roberti, Fernández, & Fraga, 2021).
Insights on Diabetes Management
Research on the combination of streptozotocin and nicotinamide has provided a model for studying type 2 diabetes. This model sheds light on the mechanisms of diabetes induction and the potential protective role of nicotinamide against cytotoxic effects, offering insights into managing type 2 diabetes. The review emphasizes the importance of understanding the genotoxic behavior of streptozotocin and the protective capability of nicotinamide, contributing to the development of therapeutic strategies for diabetes (Rais et al., 2021).
Eigenschaften
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)12-4-3-11(9-19-12)13(22)20-10-14(23-8-7-21)5-1-2-6-14/h3-4,9,21H,1-2,5-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSYKWTESSXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)
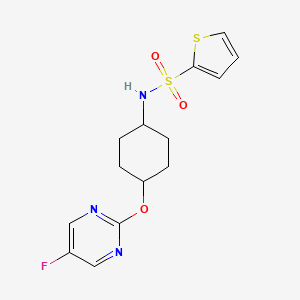

![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

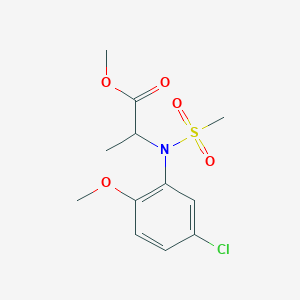
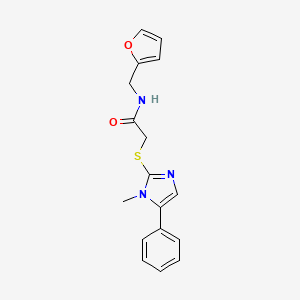
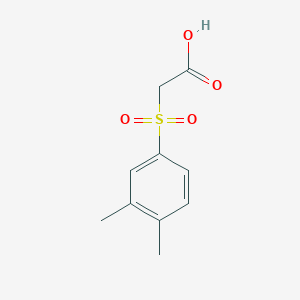
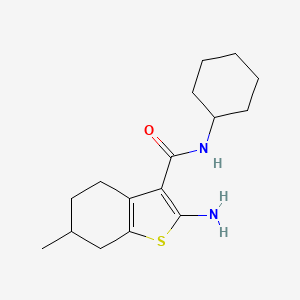
![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)
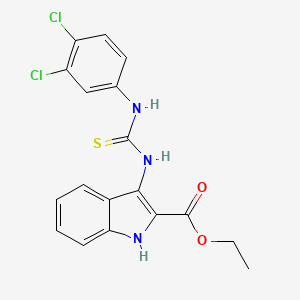
![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)

